![molecular formula C12H23NO3 B3021943 4-(N-Boc-N-methylamino)cyclohexanol CAS No. 561307-54-8](/img/structure/B3021943.png)
4-(N-Boc-N-methylamino)cyclohexanol
Overview
Description
4-(N-Boc-N-methylamino)cyclohexanol (CAS# 1256633-24-5) is a research chemical . It is also known as tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate .
Molecular Structure Analysis
The molecular formula of 4-(N-Boc-N-methylamino)cyclohexanol is C12H23NO3 . Its molecular weight is 229.32 . The InChI code is 1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
4-(N-Boc-N-methylamino)cyclohexanol is a yellow to brown solid . It has a LogP value of 2.15680 , indicating its relative solubility in water and oil. It has a topological polar surface area of 49.8 , which can influence its permeability across biological membranes.Scientific Research Applications
- Researchers use it to protect amino groups in amino acids, allowing for efficient peptide assembly and minimizing racemization .
- Using di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol, this method avoids side reactions and allows easy catalyst recovery .
- Under room temperature conditions, selective N-Boc protection of structurally diverse amines is achieved with excellent yields .
Peptide Chemistry and Synthesis
Chemoselective N-Boc Protection
Green Chemistry and Ultrasound-Assisted Protection
Catalysis and Heterogeneous Conditions
Mechanism of Action
Safety and Hazards
The safety information available indicates that 4-(N-Boc-N-methylamino)cyclohexanol may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), washing hands and face thoroughly after handling (P270), and calling a POISON CENTER or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKURDWYJBHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148331 | |
Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256633-24-5 | |
Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.